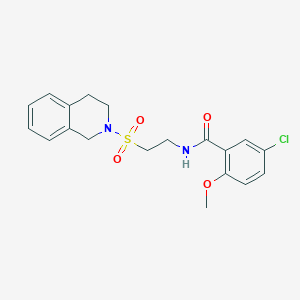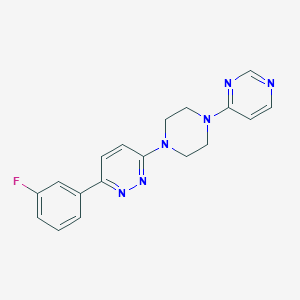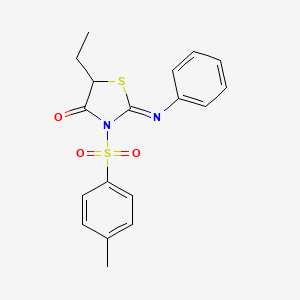
(Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-4-one is a synthetic organic compound belonging to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the tosyl group and the phenylimino moiety in this compound enhances its potential for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-4-one typically involves the condensation of an appropriate thiazolidinone derivative with a tosyl chloride and aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is refluxed for several hours, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated by filtration, washed, and dried under vacuum.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
The compound exhibits significant biological activity, including antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals aimed at treating bacterial infections and inflammatory diseases.
Medicine
In medicine, this compound is investigated for its potential anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a promising candidate for anticancer drug development.
Industry
In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in the production of high-performance materials.
Mécanisme D'action
The mechanism of action of (Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis. In cancer cells, the compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-2-one
- (Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-5-one
- (Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-3-one
Uniqueness
(Z)-5-ethyl-2-(phenylimino)-3-tosylthiazolidin-4-one is unique due to the specific positioning of the tosyl group and the phenylimino moiety. This configuration enhances its biological activity and chemical reactivity compared to other similar compounds. The presence of the tosyl group at the 3-position and the phenylimino group at the 2-position provides a distinct electronic environment, making it more effective in certain applications.
Propriétés
IUPAC Name |
5-ethyl-3-(4-methylphenyl)sulfonyl-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-3-16-17(21)20(18(24-16)19-14-7-5-4-6-8-14)25(22,23)15-11-9-13(2)10-12-15/h4-12,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTKTCKPTWQXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=NC2=CC=CC=C2)S1)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
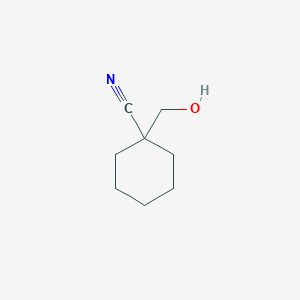

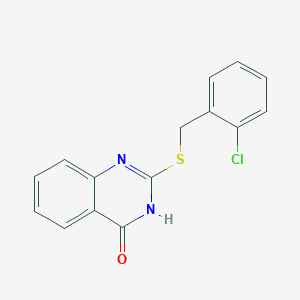
![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)
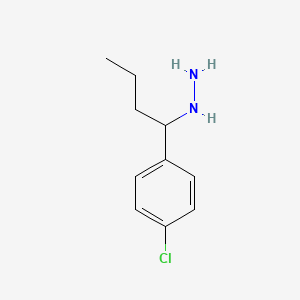
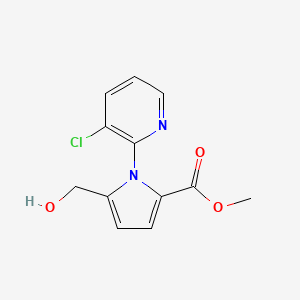
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide](/img/structure/B3008280.png)
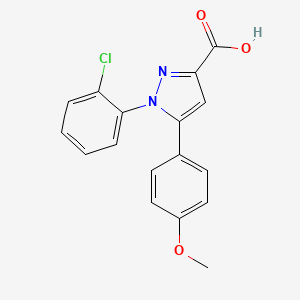


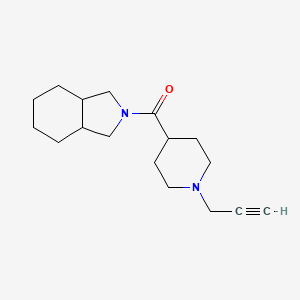
![1,3,7-trimethyl-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3008287.png)
